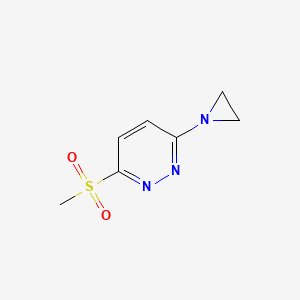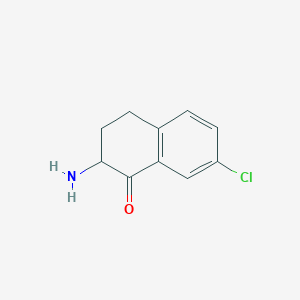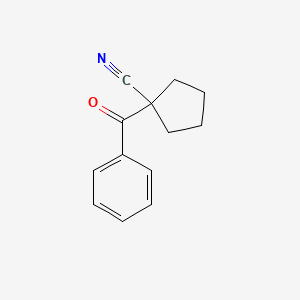![molecular formula C8H6F3N3 B11900509 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core with a methyl group at the 3-position and a trifluoromethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate at elevated temperatures . This method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and reagents can make the process more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[3,4-B]pyridine oxides, while substitution reactions can introduce various functional groups at the trifluoromethyl position.
Aplicaciones Científicas De Investigación
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrazolo[3,4-B]pyridine core, enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the pyrazolo[3,4-B]pyridine core.
6-(Trifluoromethyl)pyridine: Similar structure but without the methyl group at the 3-position.
Fluorinated Quinolines: Contain fluorine atoms and exhibit similar biological activities.
Uniqueness
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazolo[3,4-B]pyridine core with the trifluoromethyl and methyl groups enhances its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C8H6F3N3 |
|---|---|
Peso molecular |
201.15 g/mol |
Nombre IUPAC |
3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-4-5-2-3-6(8(9,10)11)12-7(5)14-13-4/h2-3H,1H3,(H,12,13,14) |
Clave InChI |
CBBDIIWXYTXIRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=NC2=NN1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)











![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)
